molecular formula C11H11N3OS B5342168 2-(2-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide

2-(2-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B5342168
M. Wt: 233.29 g/mol
InChI Key: ULVURHGGQXSLQO-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-methylphenylamine with 2-chloroacetyl chloride to form 2-(2-methylphenyl)acetamide. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired thiadiazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, it may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)propanoic acid
  • 2-(2-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)butanoic acid
  • 2-(2-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)methylthioacetic acid

Uniqueness

Compared to similar compounds, 2-(2-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for targeted research and development in various scientific fields.

: Springer : Amerigo Scientific : The Royal Society of Chemistry : VWR

Properties

IUPAC Name

2-(2-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-8-4-2-3-5-9(8)6-10(15)13-11-14-12-7-16-11/h2-5,7H,6H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVURHGGQXSLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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